molecular formula C14H26N2O2 B3064633 tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate CAS No. 144243-26-5

tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate

Cat. No.: B3064633
CAS No.: 144243-26-5
M. Wt: 254.37 g/mol
InChI Key: MQRYAJNMMZHAHV-UHFFFAOYSA-N
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Description

tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate: is a chemical compound that features a piperidine ring substituted with a pyrrolidine ring and a tert-butyl ester group

Scientific Research Applications

Chemistry: tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It helps in understanding the binding mechanisms and activity profiles of potential drug candidates .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting neurological disorders and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrrolidine and tert-butyl ester groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can affect various cellular pathways, influencing processes like signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

  • tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • tert-butyl 3-(3-(ethoxycarbonyl)pyrrolidin-1-yl)piperidine-1-carboxylate

Comparison: tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable tool in drug discovery and development .

Properties

IUPAC Name

tert-butyl 3-pyrrolidin-1-ylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-6-7-12(11-16)15-8-4-5-9-15/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRYAJNMMZHAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327967
Record name 3-(1-Pyrrolidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144243-26-5
Record name 3-(1-Pyrrolidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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